molecular formula C22H24N4O4S2 B2864175 N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide CAS No. 893135-07-4

N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide

Cat. No.: B2864175
CAS No.: 893135-07-4
M. Wt: 472.58
InChI Key: LQFNGBKLVBZZDJ-UHFFFAOYSA-N
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Description

N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a synthetic small molecule designed for research applications. Its complex structure integrates a thiophene ring, a dimethylhydrazinecarboxamide moiety, and a benzenesulfonamide group, making it a compound of significant interest in medicinal chemistry and drug discovery. This molecular architecture suggests potential for diverse biological activities, as similar core structures are found in compounds investigated for their fungicidal properties and their ability to modulate protein aggregation pathways. Researchers can utilize this chemical as a key intermediate or precursor in the synthesis of novel compounds, or as a pharmacological tool to probe specific biochemical processes. The compound is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-4-26(17-8-6-5-7-9-17)32(29,30)18-12-10-16(11-13-18)20(27)23-22-19(14-15-31-22)21(28)24-25(2)3/h5-15H,4H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFNGBKLVBZZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)NN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor and antimicrobial effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a benzamide moiety, and a sulfamoyl group, which are known to influence its biological properties. The molecular formula is C19H24N4O2SC_{19}H_{24}N_4O_2S with a molecular weight of 384.56 g/mol.

Antitumor Activity

Recent studies have investigated the antitumor potential of various derivatives of benzamide compounds, including those structurally related to this compound.

  • In Vitro Studies :
    • Compounds similar in structure have been evaluated against human lung cancer cell lines (A549, HCC827, NCI-H358). For instance, compounds with similar functional groups demonstrated significant cytotoxicity with IC50 values ranging from 0.85 μM to 6.75 μM in 2D cultures and higher values in 3D culture models .
    • The presence of specific substituents on the benzamide moiety was critical for enhancing antitumor activity, particularly when targeting DNA interactions.
  • Mechanism of Action :
    • These compounds often act by intercalating into DNA or inhibiting key proteins involved in cell proliferation. The binding affinity to DNA is influenced by the presence of electron-withdrawing groups which stabilize the interaction .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Microbial Assays :
    • Similar derivatives were tested against common bacterial strains such as E. coli and S. aureus, showing promising antibacterial activity. The effectiveness varied based on the chemical structure and substituents present .
  • Potential Applications :
    • Given the rising antibiotic resistance, compounds with dual antitumor and antimicrobial properties may serve as valuable candidates for further development.

Case Studies

  • Study on Benzamide Derivatives : A recent study highlighted the synthesis and evaluation of various benzamide derivatives for their antitumor activity against lung cancer cell lines. The findings suggested that modifications at the thiophene ring significantly impacted cytotoxicity and selectivity towards cancer cells compared to normal fibroblasts .
  • Antimicrobial Evaluation : Another investigation focused on assessing the antimicrobial efficacy of structurally related compounds, demonstrating that certain derivatives exhibited significant inhibition against both gram-positive and gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Activity Type Cell Line/Organism IC50 Values (μM) Mechanism
AntitumorA5492.12DNA intercalation
AntitumorHCC8275.13Protein kinase inhibition
AntimicrobialE. coli15Cell wall synthesis inhibition
AntimicrobialS. aureus10Membrane disruption

Comparison with Similar Compounds

Research Implications and Gaps

  • Tautomerism : The thione-thiol tautomerism observed in triazoles () may extend to the target compound’s hydrazinecarbonyl group, affecting its reactivity and bioactivity .
  • Activity Optimization : Substituting the thiophene ring with triazoles (as in ) could enhance water solubility, while nitro groups () might increase electrophilicity for targeted therapies .
  • Data Limitations : Direct biological data for the target compound are absent; further assays are needed to validate inferred activities from structural analogs.

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